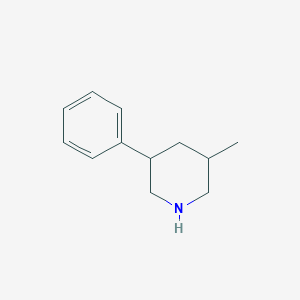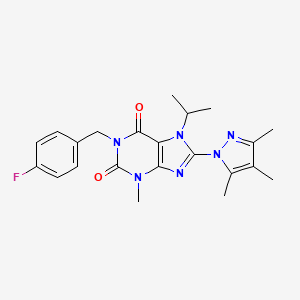![molecular formula C17H15N3 B2860664 6-Isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-57-4](/img/structure/B2860664.png)
6-Isopropyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties . The structure of this compound consists of an indole fused with a quinoxaline ring, making it a planar molecule capable of intercalating into DNA .
Mécanisme D'action
Target of Action
The primary target of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is a DNA intercalating agent , which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt processes that are vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA . This can cause DNA to unwind and elongate, disrupting the normal biological processes that rely on the DNA structure .
Biochemical Pathways
DNA replication and transcription . By intercalating into DNA, it can disrupt these processes, potentially leading to cell death .
Result of Action
The result of this compound’s action is its cytotoxic effect, as demonstrated in its moderate cytotoxicity against human reproductive organ cell lines . This cytotoxic effect is likely due to the disruption of DNA replication and transcription caused by the compound’s intercalation into DNA .
Analyse Biochimique
Biochemical Properties
6-Isopropyl-6H-indolo[2,3-b]quinoxaline has been shown to interact with various biomolecules. For instance, it has a good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .
Cellular Effects
The cellular effects of this compound are predominantly observed in its interactions with DNA. It disrupts the processes that are vital for DNA replication . This disruption can lead to various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This intercalation disrupts vital processes for DNA replication . Despite this, these compounds have shown poor inhibitory activity on the topoisomerase II enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in terms of its stability. The thermal stability of the intercalated complex (DNA and this compound) is an important parameter for the elucidation of its anticancer, antiviral, and other activities .
Méthodes De Préparation
The synthesis of 6-Isopropyl-6H-indolo[2,3-b]quinoxaline can be achieved through various methods. One common synthetic route involves the condensation of isatin with o-phenylenediamine, followed by cyclization . Another method includes the use of ferric trichloride as a catalyst to promote the formation of the indoloquinoxaline core . Industrial production methods often employ Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .
Analyse Des Réactions Chimiques
6-Isopropyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl groups on the quinoxaline fragment can yield carbonyl derivatives.
Reduction: Reduction of nitro groups on the molecule can produce corresponding amines.
Substitution: Alkylation reactions with dimethyl sulfate can form methoxyindoloquinoxalinium salts, which can be demethylated using hydrobromic acid.
Common reagents used in these reactions include dimethyl sulfate for alkylation and hydrobromic acid for demethylation . Major products formed from these reactions include carbonyl derivatives and amines .
Applications De Recherche Scientifique
6-Isopropyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11(2)20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAKZQTGJFAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2860581.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)

![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)
![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)
![3-[2-(methylamino)ethyl]-1H-indol-4-ol](/img/structure/B2860590.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)


![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2860602.png)
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)
